molecular formula C21H21FN2O2 B4585282 1-[1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]-2,3-DIHYDRO-1H-INDOLE

1-[1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]-2,3-DIHYDRO-1H-INDOLE

Cat. No.: B4585282
M. Wt: 352.4 g/mol
InChI Key: MKNOYWDMOAICPT-UHFFFAOYSA-N
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Description

1-[1-(2-Fluorobenzoyl)piperidine-4-carbonyl]-2,3-dihydro-1H-indole is a complex organic compound that features a piperidine ring, a fluorobenzoyl group, and an indole moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-fluorobenzoyl)piperidine-4-carbonyl]-2,3-dihydro-1H-indole typically involves multiple steps, starting with the preparation of the piperidine ring and the indole moiety separately. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors, while the indole moiety can be prepared via Fischer indole synthesis or other suitable methods.

The key step involves the coupling of the 2-fluorobenzoyl group with the piperidine ring, followed by the attachment of the indole moiety. This can be achieved through various coupling reactions, such as amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to ensure high purity and yield. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Fluorobenzoyl)piperidine-4-carbonyl]-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[1-(2-Fluorobenzoyl)piperidine-4-carbonyl]-2,3-dihydro-1H-indole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(2-fluorobenzoyl)piperidine-4-carbonyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group may enhance binding affinity to certain targets, while the piperidine and indole moieties contribute to the overall bioactivity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(2-Fluorobenzoyl)piperidine-4-carbonyl]azepane
  • 1-[1-(2-Fluorobenzoyl)piperidine-4-carbonyl]-2-methylpiperidine
  • 4-(4-Fluorobenzoyl)piperidine

Uniqueness

1-[1-(2-Fluorobenzoyl)piperidine-4-carbonyl]-2,3-dihydro-1H-indole is unique due to its specific combination of functional groups and structural features. The presence of both the indole and piperidine rings, along with the fluorobenzoyl group, imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-[1-(2-fluorobenzoyl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2/c22-18-7-3-2-6-17(18)21(26)23-12-9-16(10-13-23)20(25)24-14-11-15-5-1-4-8-19(15)24/h1-8,16H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNOYWDMOAICPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCC3=CC=CC=C32)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]-2,3-DIHYDRO-1H-INDOLE
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1-[1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]-2,3-DIHYDRO-1H-INDOLE
Reactant of Route 3
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1-[1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]-2,3-DIHYDRO-1H-INDOLE
Reactant of Route 4
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1-[1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]-2,3-DIHYDRO-1H-INDOLE
Reactant of Route 5
1-[1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]-2,3-DIHYDRO-1H-INDOLE
Reactant of Route 6
Reactant of Route 6
1-[1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]-2,3-DIHYDRO-1H-INDOLE

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